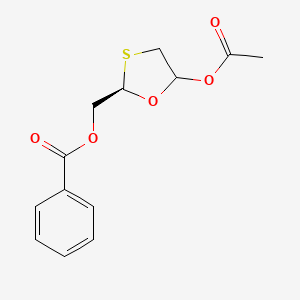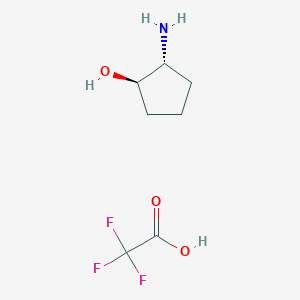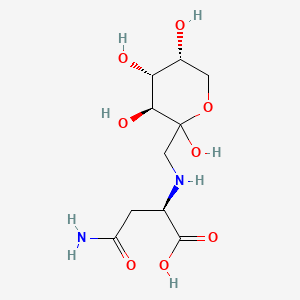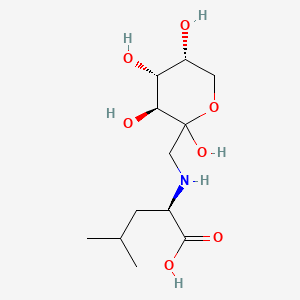
Carvedilol N'-Carbamate β-D-Glucopyranuronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid is a biochemical compound with the CAS Number: 216973-68-1 . It has a molecular weight of 626.61 and a molecular formula of C31H34N2O12 . This compound is a metabolite of Carvedilol, a nonselective β-adrenergic blocker with α1-blocking activity . Carvedilol is an antihypertensive used in the treatment of congestive heart failure .
Synthesis Analysis
Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of carvedilol with β-D-glucopyranuronic acid in the presence of a carbodiimide coupling agent.Molecular Structure Analysis
The molecular structure of Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid is represented by the formula C31H34N2O12 . This indicates that the molecule is composed of 31 carbon atoms, 34 hydrogen atoms, 2 nitrogen atoms, and 12 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid include a molecular weight of 626.61 and a molecular formula of C31H34N2O12 . Further details about its physical and chemical properties are not provided in the available resources.Mécanisme D'action
As a metabolite of Carvedilol, Carvedilol N’-Carbamate β-D-Glucopyranuronic Acid may share some of its parent compound’s mechanisms of action . Carvedilol is a nonselective β-adrenergic antagonist with α1-blocking activity . It reduces tachycardia through beta-adrenergic antagonism and lowers blood pressure through alpha-1 adrenergic antagonism .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Carvedilol N'-Carbamate β-D-Glucopyranuronic Acid involves the reaction of Carvedilol with N,N'-Carbonyldiimidazole (CDI) to form Carvedilol N'-Carbamate, which is then reacted with β-D-Glucopyranuronic Acid to form the final product.", "Starting Materials": [ "Carvedilol", "N,N'-Carbonyldiimidazole (CDI)", "β-D-Glucopyranuronic Acid" ], "Reaction": [ "Step 1: Carvedilol is dissolved in anhydrous dichloromethane.", "Step 2: N,N'-Carbonyldiimidazole (CDI) is added to the solution and the mixture is stirred at room temperature for 2 hours.", "Step 3: The reaction mixture is then poured into ice-cold water and the resulting solid is filtered and washed with water.", "Step 4: The solid is then dissolved in a mixture of water and ethanol and β-D-Glucopyranuronic Acid is added to the solution.", "Step 5: The mixture is stirred at room temperature for 24 hours and the resulting solid is filtered and washed with water.", "Step 6: The solid is then dried under vacuum to obtain Carvedilol N'-Carbamate β-D-Glucopyranuronic Acid." ] } | |
| 216973-68-1 | |
Formule moléculaire |
C₃₁H₃₄N₂O₁₂ |
Poids moléculaire |
626.61 |
Synonymes |
1-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl][2-(2-methoxyphenoxy)ethyl]carbamate] β-D-Glucopyranuronic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)

![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)


![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)
